Home > Products > Screening Compounds P96542 > Guanosine 2',3'-dialdehyde 5'-phosphate
Guanosine 2',3'-dialdehyde 5'-phosphate - 103192-44-5

Guanosine 2',3'-dialdehyde 5'-phosphate

Catalog Number: EVT-13871690
CAS Number: 103192-44-5
Molecular Formula: C10H12N5NaO8P+
Molecular Weight: 384.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Enzymatic Inhibition Mechanisms and Target Specificity

Differential Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferases (HGPRTases)

Hypoxanthine-guanine phosphoribosyltransferases (HGPRTases) are essential purine salvage enzymes that catalyze the conversion of guanine/hypoxanthine to GMP/IMP using 5-phosphoribosyl-1-diphosphate (PRibPP). Guanosine 2',3'-dialdehyde 5'-phosphate (ox-GMP) exhibits time-dependent, irreversible inhibition of HGPRTases from both Schistosoma mansoni and humans. However, its inhibitory kinetics and protective factors differ significantly between species [1].

Comparative Analysis of Human vs. Schistosomal HGPRTase Inactivation Kinetics

ox-GMP inactivates schistosomal HGPRTase more rapidly than the human ortholog. At equimolar concentrations (100 µM), schistosomal HGPRTase loses >90% activity within 15 minutes, while human HGPRTase requires 45–60 minutes for equivalent inactivation. This differential susceptibility is amplified when PRibPP is absent from reaction mixtures. Notably, the Km for PRibPP is threefold lower in schistosomal HGPRTase (12 µM vs. 35 µM in humans), indicating higher substrate affinity yet paradoxically reduced protection against ox-GMP [1].

Table 1: Inactivation Kinetics of HGPRTases by ox-GMP

ParameterSchistosomal HGPRTaseHuman HGPRTase
Time for 90% Inactivation15 min45–60 min
IC50 (ox-GMP)25 µM85 µM
Km (PRibPP)12 µM35 µM
Protection by PRibPPMinimalSignificant

Role of Schiff Base Formation with Lysine Residues in Irreversible Binding

The dialdehyde groups of ox-GMP form covalent adducts with ε-amino groups of conserved lysine residues within the active site of both human and schistosomal HGPRTases. This reaction generates a Schiff base intermediate, stabilized by sodium borohydride (NaBH4) reduction to a secondary amine linkage. Radiolabeled [3H]ox-GMP experiments confirm irreversible binding, with label incorporation persisting after extensive dialysis. Schiff base formation is specific to guanosine/inosine dialdehydes; adenosine dialdehyde derivatives show no inhibition, emphasizing the requirement for a 2-oxopurine scaffold [1] [3].

Competitive Binding Dynamics with 5-Phosphoribosyl-1-diphosphate (PRibPP)

PRibPP competes with ox-GMP for binding to human HGPRTase, reducing inhibitor labeling by >80% at saturating concentrations (200 µM). In stark contrast, PRibPP provides negligible protection (<15% activity retention) against ox-GMP inactivation in schistosomal HGPRTase, despite binding with higher affinity. This suggests divergent active-site architectures: In human HGPRTase, PRibPP and ox-GMP share overlapping binding pockets, while in the schistosomal enzyme, ox-GMP accesses its target lysine independently of PRibPP occupancy [1].

Table 2: Competitive Binding Dynamics of ox-GMP and PRibPP

ConditionSchistosomal HGPRTase ActivityHuman HGPRTase Activity
ox-GMP Alone8–10% Residual Activity8–10% Residual Activity
ox-GMP + PRibPP (200 µM)12–15% Residual Activity75–85% Residual Activity
[3H]ox-GMP Incorporation + PRibPP>90% Label Retention<20% Label Retention

Structural Determinants of Selective Inhibition in Parasitic Enzymes

Mechanistic Insights into PRibPP-Independent Inactivation in Schistosoma spp.

The PRibPP-independent inactivation of schistosomal HGPRTase implies conformational flexibility or alternative access routes within its active site. Two non-exclusive mechanisms are proposed:

  • Active Site Plasticity: The schistosomal enzyme may adopt a conformation where the target lysine remains exposed even when PRibPP is bound, unlike the human ortholog where PRibPP occupancy sterically blocks ox-GMP access.
  • Distinct Binding Pockets: ox-GMP might bind to a site adjacent to, rather than overlapping with, the PRibPP-binding pocket in the parasite enzyme, facilitated by unique electrostatic or hydrophobic residues [1].

Guanosine 2',3'-dialdehyde (without 5'-phosphate, ox-guanosine) exhibits near-equivalent inhibition of schistosomal HGPRTase compared to ox-GMP but is significantly less potent against the human enzyme. This further suggests that the 5'-phosphate moiety is less critical for precise positioning within the parasitic enzyme’s active site [1].

Implications for Anti-Parasitic Drug Design Strategies

The differential inhibition kinetics and PRibPP competition profiles provide a blueprint for designing parasite-selective HGPRTase inhibitors:

  • Scaffold Optimization: Modifying the ribose dialdehyde moiety or purine base of ox-GMP could enhance selectivity for the schistosomal enzyme’s unique active site topology.
  • Exploiting Nucleotide Handling: Schistosoma’s reliance on purine salvage (lacking de novo synthesis) makes HGPRTase a vulnerable target. Irreversible inhibitors like ox-GMP derivatives could deplete purine nucleotides, crippling parasite survival [1] [3].
  • Combination Therapies: Coupling ox-GMP analogs with PRibPP mimetics might further amplify selectivity by leveraging the human enzyme’s protective binding mechanism while leaving the parasite enzyme exposed [1].

Properties

CAS Number

103192-44-5

Product Name

Guanosine 2',3'-dialdehyde 5'-phosphate

IUPAC Name

sodium;[2-[1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate

Molecular Formula

C10H12N5NaO8P+

Molecular Weight

384.19 g/mol

InChI

InChI=1S/C10H12N5O8P.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)23-5(1-16)3-22-24(19,20)21;/h1-2,4-6H,3H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1

InChI Key

UUKRBEUPPNQWFL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C(C=O)OC(COP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.